An In-Depth Technical Guide to 1,6-Dichloro-2-hexanone: Structure, Properties, and Synthetic Potential
An In-Depth Technical Guide to 1,6-Dichloro-2-hexanone: Structure, Properties, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,6-dichloro-2-hexanone, a bifunctional organic molecule with significant potential in synthetic chemistry. As a Senior Application Scientist, the following sections are designed to deliver not only the fundamental chemical and physical properties of this compound but also to provide insights into its reactivity and potential applications, grounded in the established principles of organic chemistry.
Chemical Identity and Molecular Structure
1,6-Dichloro-2-hexanone is a halogenated ketone. The presence of two reactive centers—a ketone carbonyl group and two chloro-substituents at the 1 and 6 positions—makes it a versatile building block in organic synthesis.
The fundamental properties of 1,6-dichloro-2-hexanone are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1,6-dichlorohexan-2-one | [1] |
| Molecular Formula | C6H10Cl2O | [1] |
| Molecular Weight | 169.05 g/mol | [1] |
| CAS Number | 62343-98-0 | [1] |
| Canonical SMILES | C(CCCl)CC(=O)CCl | [1] |
The structural formula of 1,6-dichloro-2-hexanone is depicted below:
Caption: 2D structure of 1,6-dichloro-2-hexanone.
Synthesis of Halogenated Ketones
A patented process also describes the preparation of 6-chloro-2-hexanone from the oxidation of methylcyclopentane, followed by reaction with an alkali metal hypochlorite and subsequent heating.[3]
The synthesis of α-halo ketones, a structural feature of 1,6-dichloro-2-hexanone, is typically achieved through the halogenation of a ketone under acidic conditions.[3] The reaction proceeds through an enol intermediate which acts as a nucleophile to attack the halogen.
Chemical Reactivity and Synthetic Potential
The reactivity of 1,6-dichloro-2-hexanone is dictated by its two distinct functional groups: the carbonyl group of the ketone and the two carbon-chlorine bonds. The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon (C1), making it highly susceptible to nucleophilic substitution.
Key Reactive Sites:
Caption: Key reactive sites in 1,6-dichloro-2-hexanone.
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α-Haloketone Moiety (C1-C2): The chlorine atom at the C1 position is particularly labile and readily participates in SN2 reactions with a wide range of nucleophiles. This reactivity is significantly greater than that of a typical alkyl chloride due to the inductive effect of the adjacent carbonyl group.
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ω-Chloroalkyl Chain (C6): The chlorine atom at the C6 position behaves more like a primary alkyl halide, also allowing for nucleophilic substitution, albeit potentially requiring more forcing conditions compared to the α-chloro position.
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Carbonyl Group (C2): The carbonyl carbon is an electrophilic center that can undergo nucleophilic addition reactions.
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α'-Hydrogens (C3): The hydrogens on the carbon adjacent to the carbonyl group (C3) are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
This bifunctionality allows for sequential and selective reactions, making 1,6-dichloro-2-hexanone a potentially valuable precursor for the synthesis of a variety of cyclic and heterocyclic compounds. For instance, reaction with a dinucleophile could lead to the formation of a six-membered ring.
Potential Applications in Drug Development and Organic Synthesis
While specific applications for 1,6-dichloro-2-hexanone are not extensively documented, the closely related 6-chloro-2-hexanone is a known intermediate in the synthesis of pentoxifylline, a vasodilator drug.[3][4] This suggests that 1,6-dichloro-2-hexanone could serve as a valuable starting material or intermediate for the synthesis of novel pharmaceutical analogues and other complex target molecules.
The general class of α-halo ketones are well-established precursors to a variety of heterocycles, such as thiazoles and pyrroles. The dual reactivity of 1,6-dichloro-2-hexanone opens up possibilities for constructing more complex polycyclic systems.
Predicted Spectroscopic Properties
Direct experimental spectroscopic data for 1,6-dichloro-2-hexanone is not available in the searched databases. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.
13C NMR:
| Carbon Position | Expected Chemical Shift (ppm) | Rationale |
| C1 (CH2Cl) | 45-55 | α-carbon to a carbonyl and attached to chlorine. |
| C2 (C=O) | 200-210 | Ketone carbonyl carbon. |
| C3 (CH2) | 35-45 | Methylene group α' to the carbonyl. |
| C4 (CH2) | 20-30 | Methylene group β to the carbonyl. |
| C5 (CH2) | 25-35 | Methylene group γ to the carbonyl. |
| C6 (CH2Cl) | 40-50 | Methylene group attached to chlorine. |
1H NMR:
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (CH 2Cl) | 4.0-4.5 | s | 2H |
| H3 (CH 2) | 2.5-2.8 | t | 2H |
| H4, H5 (CH 2-CH 2) | 1.6-2.2 | m | 4H |
| H6 (CH 2Cl) | 3.5-3.8 | t | 2H |
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
| C=O (ketone) | 1715-1730 | Strong, sharp |
| C-Cl | 600-800 | Medium to strong |
| C-H (sp3) | 2850-3000 | Medium to strong |
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 168 (for 35Cl isotopes) and a characteristic M+2 peak at m/z 170 and M+4 peak at m/z 172 due to the presence of two chlorine atoms. Common fragmentation patterns would likely involve the loss of Cl, CH2Cl, and cleavage alpha to the carbonyl group.
Safety and Handling
1,6-Dichloro-2-hexanone is classified as a hazardous substance. The following GHS hazard statements apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Precautions for Safe Handling:
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Work in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,6-Dichloro-2-hexanone is a synthetically versatile molecule due to its bifunctional nature. While specific applications and detailed reaction protocols for this particular compound are not widely reported, its structural features suggest significant potential as a building block in the synthesis of complex organic molecules, including novel pharmaceuticals and materials. The principles of α-halo ketone and alkyl halide reactivity provide a strong foundation for exploring its synthetic utility. Researchers are advised to proceed with appropriate safety precautions when handling this compound.
References
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PubChem. 1,6-Dichlorohexan-2-one. Available from: [Link]
- Google Patents. US5498802A - Process for preparing omega-halo-ketones.
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PubChem. 1,1-Dichloro-2-hexanone. Available from: [Link]
- Google Patents. Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
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Scribd. 6 Chloro 2 Hexanone. Available from: [Link]
Sources
- 1. 1,6-Dichlorohexan-2-one | C6H10Cl2O | CID 12806018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]
- 4. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]
